molecular formula C20H14N2S B5684546 4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole

4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole

Cat. No.: B5684546
M. Wt: 314.4 g/mol
InChI Key: AWMWYNDDTCKMCS-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with pyridine and substituted with phenyl groups. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thioamide and a halogenated pyridine derivative. The reaction is often carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

Industrial production methods for thiazole derivatives, including this compound, often involve large-scale synthesis using similar cyclization reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diphenyl-2-pyridin-4-yl-1,3-thiazole is unique due to its combination of a thiazole ring with a pyridine ring and phenyl substitutions. This structure provides a distinct set of chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

4,5-diphenyl-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMWYNDDTCKMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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